![molecular formula C8H5Cl2N B1313887 6,7-Dichloro-1H-indole CAS No. 57817-08-0](/img/structure/B1313887.png)
6,7-Dichloro-1H-indole
Overview
Description
6,7-Dichloro-1H-indole is an organic compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 and is solid in its physical form . The IUPAC name for this compound is 6,7-dichloro-1H-indole .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1H-indole is represented by the InChI code: 1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
6,7-Dichloro-1H-indole has a density of 1.5±0.1 g/cm3 . It has a boiling point of 331.3±22.0 °C at 760 mmHg . The compound is solid in its physical form .Scientific Research Applications
6,7-Dichloro-1H-indole: A Comprehensive Analysis of Scientific Research Applications
Pharmacological Research: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These properties make them valuable in pharmacological research for developing new therapeutic agents .
Drug Synthesis: The structural motif of indole is prevalent in many natural and synthetic biologically active compounds. Indoles are used in the synthesis of various drugs for treating cancer, microbial infections, and other disorders .
Molecular Docking Studies: Indole derivatives are utilized in molecular docking studies to explore potential anti-HIV-1 activities. This application is crucial for understanding the interaction between drugs and their targets at the molecular level .
Plant Hormone Research: Indole-3-acetic acid, a derivative produced by the degradation of tryptophan in plants, is a plant hormone with significant roles in plant growth and development. Research into indole derivatives can provide insights into plant physiology .
Chemical Synthesis: Indoles serve as versatile building blocks in chemical synthesis, including cycloaddition reactions and other complex transformations that are essential in creating new chemical entities .
Neuropharmacology: Given the structural similarity to serotonin and melatonin, indole derivatives are studied for their potential effects on the nervous system and could be used to develop treatments for neurological disorders.
Cancer Therapy: Some indole derivatives have shown promise in inducing apoptosis in cancer cells, making them candidates for cancer therapy research .
Ion Channel Research: Indole compounds have been studied for their ability to activate human IK and SK Ca2±activated K+ channels, which are important for understanding ion channel function and regulation .
Synthesis of indole derivatives as prevalent moieties present in … A brief review of the biological potential of indole derivatives Indole as a Versatile Building Block in Cycloaddition Reactions … Recent progress in biologically active indole hybrids: a mini review … Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7 …
Mechanism of Action
Target of Action
6,7-Dichloro-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and has been shown to bind with high affinity to these targets . This makes it a valuable compound for the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6,7-Dichloro-1H-indole may interact with its targets in a way that modulates these biological processes.
Pharmacokinetics
The properties of indole derivatives can vary widely, and their bioavailability can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 6,7-Dichloro-1H-indole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include antiviral, anti-inflammatory, and anticancer activities, among others .
Action Environment
The action, efficacy, and stability of 6,7-Dichloro-1H-indole can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment can all impact the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,7-dichloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWAXCLSNQVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483512 | |
Record name | 6,7-DICHLORO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57817-08-0 | |
Record name | 6,7-DICHLORO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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